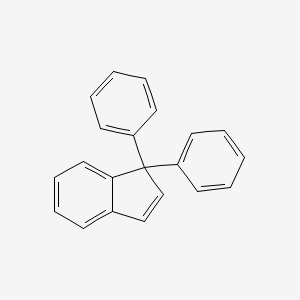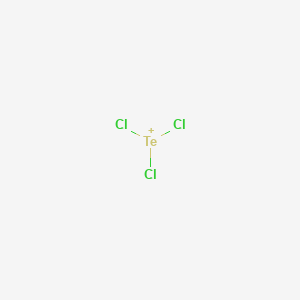
Trichlorotellanium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trichlorotellanium is a chemical compound that consists of one tellurium atom bonded to three chlorine atoms. It is known for its unique properties and potential applications in various fields of science and industry. The compound is of interest due to its reactivity and the role of tellurium in forming diverse chemical structures.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Trichlorotellanium can be synthesized through the direct chlorination of tellurium. The reaction typically involves passing chlorine gas over tellurium at elevated temperatures. The reaction can be represented as:
Te+3Cl2→TeCl3
Industrial Production Methods: In an industrial setting, the production of this compound involves the use of high-purity tellurium and chlorine gas. The reaction is carried out in a controlled environment to ensure the complete conversion of tellurium to this compound. The process may involve the use of catalysts to enhance the reaction rate and yield.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where it is converted to higher oxidation states of tellurium.
Reduction: The compound can be reduced to elemental tellurium or lower chlorides of tellurium.
Substitution: this compound can participate in substitution reactions where chlorine atoms are replaced by other ligands.
Common Reagents and Conditions:
Oxidizing Agents: Such as nitric acid or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as organolithium or Grignard reagents.
Major Products Formed:
Oxidation: Higher chlorides of tellurium or tellurium oxides.
Reduction: Elemental tellurium or lower chlorides.
Substitution: Organotellurium compounds.
Wissenschaftliche Forschungsanwendungen
Trichlorotellanium has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of organotellurium compounds and other tellurium-based materials.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in pharmaceuticals and as a diagnostic agent.
Industry: Utilized in the production of advanced materials and as a catalyst in various chemical processes.
Wirkmechanismus
The mechanism of action of trichlorotellanium involves its ability to interact with various molecular targets. The compound can form complexes with proteins and enzymes, potentially altering their activity. The pathways involved may include the formation of reactive intermediates that can modify biological molecules.
Vergleich Mit ähnlichen Verbindungen
Trichlorostannane (SnCl3): Similar in structure but contains tin instead of tellurium.
Trichlorosilane (SiHCl3): Contains silicon and is used in the production of silicon-based materials.
Trichlorophosphine (PCl3): Contains phosphorus and is used in the synthesis of organophosphorus compounds.
Uniqueness of Trichlorotellanium: this compound is unique due to the presence of tellurium, which imparts distinct chemical properties compared to other group 16 elements. Its reactivity and ability to form diverse compounds make it valuable in various applications.
Eigenschaften
CAS-Nummer |
43644-19-5 |
|---|---|
Molekularformel |
Cl3Te+ |
Molekulargewicht |
234.0 g/mol |
IUPAC-Name |
trichlorotellanium |
InChI |
InChI=1S/Cl3Te/c1-4(2)3/q+1 |
InChI-Schlüssel |
BNAMHYCVJBYROO-UHFFFAOYSA-N |
Kanonische SMILES |
Cl[Te+](Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


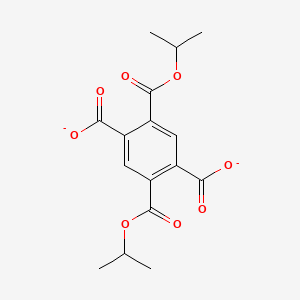
![2-Benzyl-9-phenyl-1,2-dihydro-pyrrolo[3,4-b]quinolin-3-one](/img/structure/B14669934.png)

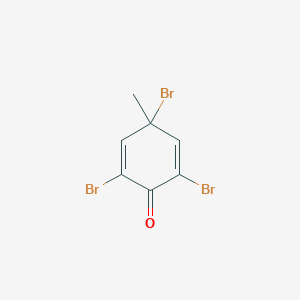
![N~1~,N~3~-Bis[4-(4-aminophenoxy)phenyl]benzene-1,3-dicarboxamide](/img/structure/B14669974.png)

![Bicyclo[3.1.1]hept-3-en-2-ol, 2,6,6-trimethyl-](/img/structure/B14669980.png)
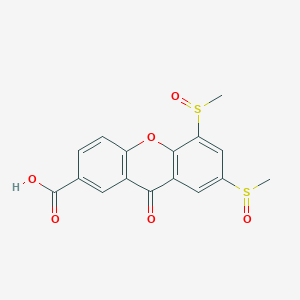


![Thieno[3,2-b]thiophene-2-carbonyl chloride, 3,5-dichloro-](/img/structure/B14669990.png)
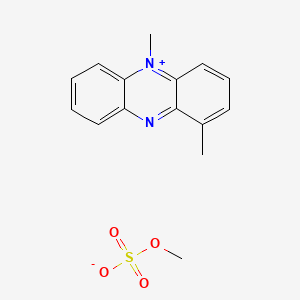
![Pyrido[3,2-d]-1,2,3-triazin-4(3H)-one, 3-(chloromethyl)-](/img/structure/B14669997.png)
